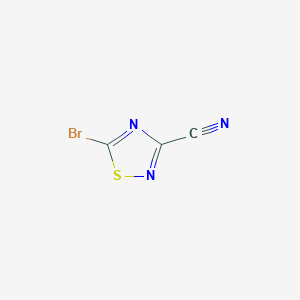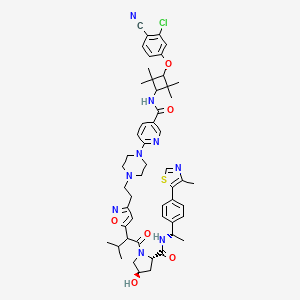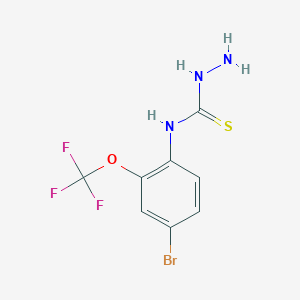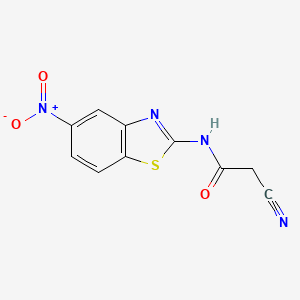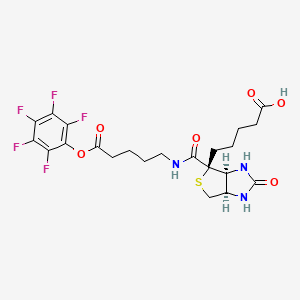
Pentafluorophenyl Biotinamidopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorophenyl Biotinamidopentanoate is a synthetic compound that combines the properties of pentafluorophenyl esters and biotin. Pentafluorophenyl esters are known for their stability and reactivity, making them useful in various chemical reactions, particularly in bioconjugation. Biotin, on the other hand, is a vitamin that plays a crucial role in cellular processes. The combination of these two components results in a compound with unique properties that are valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl Biotinamidopentanoate typically involves the reaction of pentafluorophenyl esters with biotin derivatives. One common method is the use of activated ester chemistry, where pentafluorophenyl esters react with amine groups on biotin derivatives under mild conditions. This reaction is often carried out in organic solvents such as dichloromethane or dimethylformamide, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pentafluorophenyl Biotinamidopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Nucleophiles: Primary amines are commonly used in substitution reactions with this compound.
Solvents: Organic solvents like dichloromethane and dimethylformamide are frequently used.
Catalysts: Bases such as triethylamine are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions include biotin derivatives and pentafluorophenol, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Pentafluorophenyl Biotinamidopentanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pentafluorophenyl Biotinamidopentanoate involves the formation of stable amide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive towards nucleophiles, allowing for efficient conjugation with amine-containing molecules. This property is particularly useful in bioconjugation, where the compound can be used to attach biotin to proteins, peptides, and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorophenyl Esters: These compounds share the reactive ester group but lack the biotin moiety, limiting their applications in bioconjugation.
N-Hydroxysuccinimide (NHS) Esters: NHS esters are also used in bioconjugation but are more susceptible to hydrolysis compared to pentafluorophenyl esters.
Uniqueness
Pentafluorophenyl Biotinamidopentanoate is unique due to its combination of the stable and reactive pentafluorophenyl ester group with the biologically active biotin moiety. This dual functionality makes it highly valuable in various scientific and industrial applications, particularly in the fields of bioconjugation and molecular biology .
Propriétés
Formule moléculaire |
C22H24F5N3O6S |
|---|---|
Poids moléculaire |
553.5 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-4-[[5-oxo-5-(2,3,4,5,6-pentafluorophenoxy)pentyl]carbamoyl]-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |
InChI |
InChI=1S/C22H24F5N3O6S/c23-13-14(24)16(26)18(17(27)15(13)25)36-12(33)6-2-4-8-28-20(34)22(7-3-1-5-11(31)32)19-10(9-37-22)29-21(35)30-19/h10,19H,1-9H2,(H,28,34)(H,31,32)(H2,29,30,35)/t10-,19-,22-/m0/s1 |
Clé InChI |
LVAOQRXMFCMJHY-BFSHLVKISA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@](S1)(CCCCC(=O)O)C(=O)NCCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)(CCCCC(=O)O)C(=O)NCCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


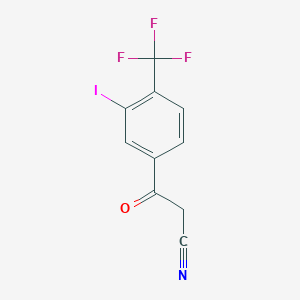
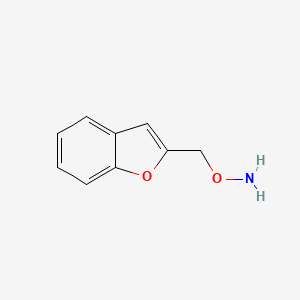
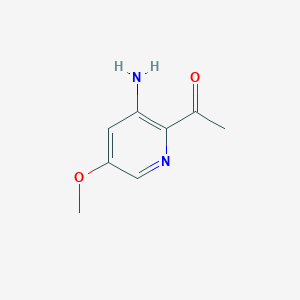
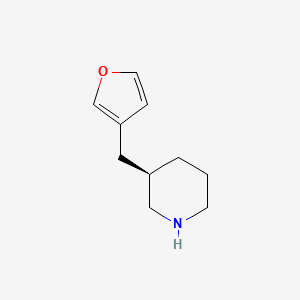
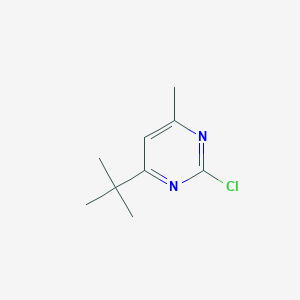
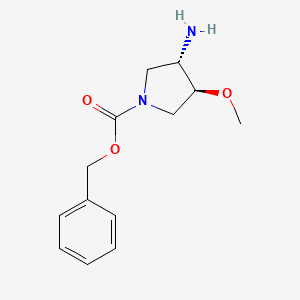
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)

